Cas no 30727-29-8 (2-(dimethylamino)cyclohexan-1-ol)
2-(dimethylamino)cyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
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- Cyclohexanol,2-(dimethylamino)-
- 2-(dimethylamino)cyclohexan-1-ol
- DL-2-AMINOOCTANOIC ACID
- (+-)-cis-N.N-Dimethyl-2-hydroxy-cyclohexylamin
- (+-)-trans-N.N-Dimethyl-2-hydroxy-cyclohexylamin
- 2-(dimethylamino)cyclohexanol
- 2-dimethylamino-1-cyclohexanol
- 2-N,N-dimethylaminecyclohexanol
- Einecs 250-313-3
- N.N-Dimethylamino-2-cyclohexanol
- trans-2-(S)-dimethylamino-1-(R)-hydroxycyclohexane
- NSC 54552
- CHEMBL103052
- cis-2-(Dimethylamino)Cyclohexanol
- 2-Dimethylamino-cyclohexanol
- 30727-29-8
- SB45706
- EN300-1258066
- Cyclohexanol,2-(dimethylamino)-,trans-
- cyclohexanol, 2-(dimethylamino)-
- 20431-82-7
- MFCD33404965
- UFUVLAQFZSUWHR-UHFFFAOYSA-N
- NSC-54552
- DTXSID20902719
- FT-0683503
- (1S,2R)-2-(dimethylamino)cyclohexanol
- Cyclohexanol, 2-(dimethylamino)-, cis-
- Cyclohexanol, 2-(dimethylamino)-, trans-
- SB73952
- AKOS009123794
- CS-0450779
- MFCD12762111
- SY344229
- NSC54552
- NS00050421
- SCHEMBL2453564
- NoName_3268
- F14640
- BDBM50147106
-
- MDL: MFCD12762111
- Inchi: 1S/C8H17NO/c1-9(2)7-5-3-4-6-8(7)10/h7-8,10H,3-6H2,1-2H3
- InChI Key: UFUVLAQFZSUWHR-UHFFFAOYSA-N
- SMILES: OC1CCCCC1N(C)C
Computed Properties
- Exact Mass: 143.13111
- Monoisotopic Mass: 143.131014
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.5
- XLogP3: 0.9
Experimental Properties
- Density: 0.97
- Boiling Point: 216.4°Cat760mmHg
- Flash Point: 86.1°C
- PSA: 23.47
- LogP: 0.85150
2-(dimethylamino)cyclohexan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1258066-50mg |
2-(dimethylamino)cyclohexan-1-ol |
30727-29-8 | 50mg |
$28.0 | 2023-10-02 | ||
| Enamine | EN300-1258066-100mg |
2-(dimethylamino)cyclohexan-1-ol |
30727-29-8 | 100mg |
$42.0 | 2023-10-02 | ||
| Enamine | EN300-1258066-250mg |
2-(dimethylamino)cyclohexan-1-ol |
30727-29-8 | 250mg |
$59.0 | 2023-10-02 | ||
| Enamine | EN300-1258066-500mg |
2-(dimethylamino)cyclohexan-1-ol |
30727-29-8 | 500mg |
$93.0 | 2023-10-02 | ||
| Enamine | EN300-1258066-1000mg |
2-(dimethylamino)cyclohexan-1-ol |
30727-29-8 | 1000mg |
$120.0 | 2023-10-02 | ||
| Enamine | EN300-1258066-2500mg |
2-(dimethylamino)cyclohexan-1-ol |
30727-29-8 | 2500mg |
$183.0 | 2023-10-02 | ||
| Enamine | EN300-1258066-5000mg |
2-(dimethylamino)cyclohexan-1-ol |
30727-29-8 | 5000mg |
$287.0 | 2023-10-02 | ||
| Enamine | EN300-1258066-10000mg |
2-(dimethylamino)cyclohexan-1-ol |
30727-29-8 | 10000mg |
$471.0 | 2023-10-02 | ||
| Enamine | EN300-1258066-0.05g |
2-(dimethylamino)cyclohexan-1-ol |
30727-29-8 | 0.05g |
$28.0 | 2023-05-26 | ||
| Enamine | EN300-1258066-0.1g |
2-(dimethylamino)cyclohexan-1-ol |
30727-29-8 | 0.1g |
$42.0 | 2023-05-26 |
2-(dimethylamino)cyclohexan-1-ol Suppliers
2-(dimethylamino)cyclohexan-1-ol Related Literature
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1. 406. Carbohydrate components of antibiotics. Part III. Synthesis of 3,6-dideoxy-3-dimethylamino-β-D-glucose hydrochloride monohydrate: the absolute configuration of mycaminoseA. B. Foster,T. D. Inch,J. Lehmann,M. Stacey,J. M. Webber J. Chem. Soc. 1962 2116
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J. B. Kay,J. B. Robinson J. Chem. Soc. C 1969 248
Additional information on 2-(dimethylamino)cyclohexan-1-ol
Introduction to 2-(Dimethylamino)cyclohexan-1-ol (CAS No. 30727-29-8)
2-(Dimethylamino)cyclohexan-1-ol, also known by its CAS number 30727-29-8, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, chemical synthesis, and materials science. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with a dimethylamino group and a hydroxyl group. The combination of these functional groups imparts distinct chemical and physical properties that make it valuable for a wide range of applications.
The chemical structure of 2-(dimethylamino)cyclohexan-1-ol can be represented as follows: C8H15NO. The cyclohexane ring provides a stable and rigid framework, while the dimethylamino group introduces basicity and the hydroxyl group adds polarity and hydrogen bonding capabilities. These properties make the compound suitable for use in various chemical reactions and biological processes.
In the pharmaceutical industry, 2-(dimethylamino)cyclohexan-1-ol has gained attention due to its potential as an intermediate in the synthesis of drugs. Its basicity and hydroxyl group can be exploited to form various derivatives that have therapeutic properties. For instance, recent studies have shown that compounds derived from 2-(dimethylamino)cyclohexan-1-ol exhibit promising activities in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. These derivatives can cross the blood-brain barrier more effectively due to their lipophilic nature, enhancing their therapeutic efficacy.
Beyond pharmaceuticals, 2-(dimethylamino)cyclohexan-1-ol is also used in chemical synthesis as a chiral building block. The presence of the chiral center in the cyclohexane ring allows for the synthesis of enantiomerically pure compounds, which are crucial in many areas of chemistry and biology. Enantiomerically pure compounds are essential in drug development, as they can exhibit different biological activities depending on their stereochemistry. This property makes 2-(dimethylamino)cyclohexan-1-ol an important reagent in asymmetric synthesis.
In materials science, 2-(dimethylamino)cyclohexan-1-ol has been explored for its potential in the development of advanced materials. Its ability to form hydrogen bonds and its basicity can be utilized to create self-assembled monolayers (SAMs) and other supramolecular structures. These structures have applications in areas such as surface modification, catalysis, and nanotechnology. For example, SAMs formed from 2-(dimethylamino)cyclohexan-1-ol-based molecules can enhance the catalytic activity of surfaces by providing a controlled environment for reactions to occur.
The synthesis of 2-(dimethylamino)cyclohexan-1-ol can be achieved through several routes, depending on the desired purity and scale of production. One common method involves the reduction of 2-(dimethylamino)cyclohexanone using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride. Another approach involves the reaction of cyclohexene with dimethylamine followed by reduction to introduce the hydroxyl group. The choice of synthetic route depends on factors such as cost, availability of reagents, and environmental impact.
The safety and handling of 2-(dimethylamino)cyclohexan-1-ol are important considerations in both laboratory and industrial settings. While it is not classified as a hazardous material under most regulations, proper precautions should be taken to avoid skin contact and inhalation. It is recommended to handle this compound in well-ventilated areas and to use appropriate personal protective equipment (PPE) such as gloves and safety goggles.
In conclusion, 2-(dimethylamino)cyclohexan-1-ol (CAS No. 30727-29-8) is a multifaceted compound with a wide range of applications in pharmaceuticals, chemical synthesis, and materials science. Its unique chemical structure provides it with valuable properties that make it an important reagent and intermediate in various fields. Ongoing research continues to uncover new uses for this compound, further highlighting its significance in modern chemistry.
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